2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide
CAS No.:
Cat. No.: VC15837178
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O3 |
|---|---|
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | 2-[2-[(3,5-dimethylphenoxy)methyl]morpholin-4-yl]acetamide |
| Standard InChI | InChI=1S/C15H22N2O3/c1-11-5-12(2)7-13(6-11)20-10-14-8-17(3-4-19-14)9-15(16)18/h5-7,14H,3-4,8-10H2,1-2H3,(H2,16,18) |
| Standard InChI Key | XYJWIFLOEWDFHV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)OCC2CN(CCO2)CC(=O)N)C |
Introduction
2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide is a synthetic organic compound featuring a morpholine ring and a dimethylphenoxy group, linked through an acetamide moiety. This unique arrangement confers distinct chemical properties and potential biological activities, making it a promising lead compound in drug development, particularly for pain relief and anti-inflammatory pathways.
Synthesis of 2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide
The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions such as temperature and pH to optimize yield and purity. Common solvents used include dichloromethane or tetrahydrofuran to facilitate solubility and reactivity.
Synthesis Steps
-
Preparation of Starting Materials: This involves the synthesis or procurement of the necessary precursors, such as 3,5-dimethylphenol and morpholine derivatives.
-
Formation of the Morpholine Ring: This step may involve the reaction of morpholine with appropriate reagents to form the desired intermediate.
-
Introduction of the Dimethylphenoxy Group: This typically involves a nucleophilic substitution or etherification reaction to attach the dimethylphenoxy moiety to the morpholine ring.
-
Acetamide Formation: The final step involves the introduction of the acetamide group, often through a reaction with acetic anhydride or acetyl chloride.
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide is influenced by its functional groups. The acetamide group can participate in nucleophilic substitutions, while the morpholine ring can undergo reactions typical of heterocycles, such as electrophilic aromatic substitution. The compound may also engage in hydrogen bonding due to the presence of nitrogen and oxygen atoms, influencing its solubility and interaction with biological targets.
Potential Applications
| Application Area | Potential Use |
|---|---|
| Pain Relief | Lead compound for drug development targeting pain relief pathways |
| Anti-inflammatory | Potential anti-inflammatory agent due to its structural characteristics |
| Medicinal Chemistry | Useful in modifying structures for specific biological activities |
Comparison with Similar Compounds
2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide shares structural similarities with other compounds but stands out due to its unique combination of morpholine and dimethylphenoxy groups linked through an acetamide moiety.
| Compound Name | Structure Features | Potential Uses |
|---|---|---|
| 3,5-Dimethylphenol | Contains a similar phenolic structure | Antioxidant properties |
| N-(3-Methoxyphenyl)acetamide | Similar acetamide functionality | Analgesic activity |
| Dimoxystrobin | Contains a morpholine ring | Fungicide in agriculture |
Research Findings and Future Directions
While the compound shows promise, further research is necessary to fully characterize its biological activities and explore its implications in various applications. Studies focusing on its interaction with biological targets and its efficacy in pain relief and anti-inflammatory pathways are crucial for advancing its development as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume